Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid is a complex organic compound notable for its structural and functional properties. It is classified as a bioactive small molecule with potential applications in medicinal chemistry and research. The compound has the following specifications:
This compound is primarily sourced from specialized chemical suppliers and is available in various purities, typically exceeding 95% .
The synthesis of Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid involves multiple steps that typically include:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed for purification and analysis of the final product .
The molecular structure of Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid features a complex arrangement including:
This unique structure contributes to its biological activity and interaction with various biological targets.
The compound's molecular weight is 468.5 g/mol, with a boiling point that can vary based on solvent interactions. The melting point is reported around -117 ± 2 °C in DMSO .
Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid can participate in several chemical reactions:
The reactions typically require specific catalysts or reagents to facilitate the desired transformations while minimizing side reactions .
The mechanism of action for Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid involves:
Research indicates that such compounds may exhibit significant bioactivity in cellular assays and could be explored further for therapeutic applications .
Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid is generally stable under standard laboratory conditions but should be stored in a cool and dry environment to maintain its integrity.
Key chemical properties include:
Relevant data from suppliers indicate that the compound exhibits high purity levels (>95%), making it suitable for research applications .
Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-HI]indole-4-one-2-carboxylic acid has potential applications in:
Its unique structure and properties make it a valuable compound for ongoing research in pharmacology and organic synthesis .
The hexahydroazepino[3,2,1-hi]indole scaffold combines a seven-membered azepine ring fused to an indole-derived bicyclic system. Constructing this core with precise stereochemistry at the C2 and C5 positions necessitates asymmetric catalysis. Key approaches include:
Enantioselective Pictet-Spengler Reactions: Catalytic asymmetric versions of this reaction enable the cyclization of tryptamine derivatives with carbonyl compounds. Chiral Brønsted acids (e.g., phosphoric acids) or metal complexes (e.g., Cu-bisoxazoline) control stereochemistry during formation of the tetrahydro-β-carboline precursor. Subsequent ring expansion via intramolecular alkylation or amidation builds the azepine ring. Enantiomeric excess (ee) exceeding 90% is achievable with optimized catalysts, though the fused tricyclic system demands rigorous stereocontrol to avoid diastereomeric mixtures [1] [8].
Catalytic Asymmetric Dearomatization: Metal-catalyzed dearomatization of substituted tryptophans or tryptamines offers a direct route to complex polycyclic structures. Palladium or gold complexes with chiral ligands (e.g., (R)-DTBM-SEGPHOS) can induce enantioselective cyclization, forming the C2 and C5 stereocenters concurrently. This method benefits from high atom economy but requires careful tuning to prevent epimerization during downstream steps [1] [4].
Enzymatic Desymmetrization: Hydrolase enzymes (lipases, esterases) can desymmetrize prochiral diesters or resolve racemic intermediates early in the synthesis. While offering exquisite selectivity under mild conditions, substrate scope limitations necessitate tailored enzyme screening [8].
Table 1: Asymmetric Catalysis Strategies for Core Assembly
Method | Key Catalyst/Agent | Stereochemical Outcome | Advantages | Challenges |
---|---|---|---|---|
Enantioselective Pictet-Spengler | Chiral Phosphoric Acids | Sets initial stereocenter (e.g., C1) | Well-established, broad substrate scope | Requires subsequent ring expansion |
Catalytic Dearomatization | Au(I)/(R)-DTBM-SEGPHOS | Concurrent C2/C5 stereocontrol | High atom economy, direct formation | Sensitivity to functional groups |
Enzymatic Resolution | Candida antarctica Lipase B | >99% ee possible | Mild conditions, high selectivity | Limited substrate scope, screening needed |
Installing the C2-carboxylic acid and C5-amine groups with defined (2S,5S) configuration is paramount. Strategies involve chiral auxiliaries, substrate-controlled diastereoselection, or late-stage resolution:
Diastereoselective Alkylation/Carboxylation: The C2 stereocenter is often established via enolate alkylation of a proline- or oxazine-derived precursor constrained within the core structure. Chiral auxiliaries (e.g., Oppolzer’s sultam) attached to nitrogen or carboxyl groups direct face-selective alkylation to introduce the carboxylic acid precursor. Diastereoselectivities >20:1 are reported, though auxiliary removal adds steps [1] [8].
Enantioselective Amination at C5: Introducing the C5 amine stereoselectively typically involves:
Table 2: Stereocontrol Strategies for C2 and C5 Functional Groups
Position | Target Group | Key Method | Stereocontrol Principle | Typical de/ee |
---|---|---|---|---|
C2 | Carboxylic Acid | Chiral Auxiliary-Directed Alkylation | Steric shielding by bulky auxiliary | >95% de |
C5 | Amine (S) | Catalytic Asymmetric Reductive Amination | Chiral catalyst-controlled hydride delivery | 90-98% ee |
C5 | Amine (S) | Stereospecific Curtius Rearrangement | Retention of configuration at migrating carbon | ~100% de |
Introducing the acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) group onto the C5 amine is the final critical step. The choice between solid-phase (SPPS) and solution-phase methods impacts purity, scalability, and handling:
Table 3: Comparison of Fmoc Protection Strategies
Parameter | Solid-Phase Fmoc Protection | Solution-Phase Fmoc Protection |
---|---|---|
Typical Reagent | Fmoc-OSu / Fmoc-Cl in DMF | Fmoc-OSu, Fmoc-Cl, Fmoc-OPhth in DMF/THF/DCM |
Key Impurity | Residual diisopropylurea (from DIC activation) | Fmoc-β-Ala-OH (from Fmoc-OSu), Dipeptides |
Purification | Filtration/Washing | Column Chromatography, Crystallization |
Scale-Up Feasibility | Moderate (limited by resin swelling) | High (batch reactor compatible) |
Racemization Risk | Low | Moderate (depends on base/temperature) |
Automation | Excellent (SPPS synthesizers) | Limited |
Best Suited For | Small-scale, combinatorial libraries, automation | Large-scale (>100g) production, bespoke synthesis |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0